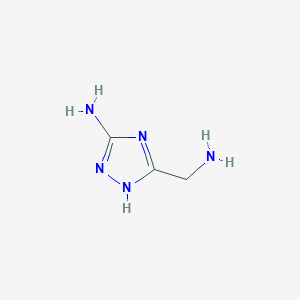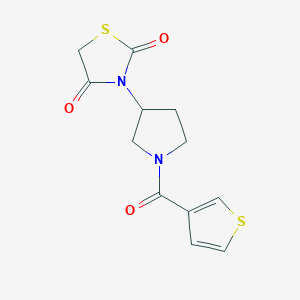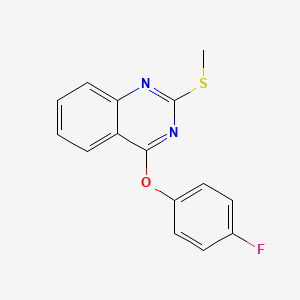
4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” is a chemical compound with the molecular formula C15H11FN2OS . It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . This core is substituted at the 4-position by a 4-fluorophenoxy group and at the 2-position by a methylsulfanyl group .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline, focusing on six unique applications:
Cancer Research
4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline has been extensively studied for its potential as an anti-cancer agent. Its structure allows it to inhibit specific tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By targeting these kinases, this compound can potentially halt the proliferation of cancer cells and induce apoptosis (programmed cell death), making it a promising candidate for developing new cancer therapies .
Anti-inflammatory Applications
This compound has shown potential in modulating inflammatory responses. It can inhibit the activity of certain enzymes and signaling molecules involved in the inflammatory process. This makes it a valuable tool in researching treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Studies
Research has indicated that 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a significant compound in the study of neuroprotection and the development of treatments for neurodegenerative disorders .
Antimicrobial Research
The compound has been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance, where new and effective antimicrobial compounds are urgently needed .
Cardiovascular Research
4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline has potential applications in cardiovascular research. It can influence various signaling pathways involved in heart function and blood vessel integrity. Studies have explored its role in preventing or mitigating conditions such as hypertension and atherosclerosis, contributing to the development of cardiovascular therapies .
Drug Metabolism and Pharmacokinetics
This compound is also used in studies related to drug metabolism and pharmacokinetics. Understanding how it is absorbed, distributed, metabolized, and excreted in the body helps researchers design better drugs with improved efficacy and safety profiles. It serves as a model compound in these studies, providing insights into the behavior of similar molecules .
将来の方向性
The future directions for research on “4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” and related compounds could involve further exploration of their potential therapeutic applications . For example, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
特性
IUPAC Name |
4-(4-fluorophenoxy)-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCJGJHTCGJYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

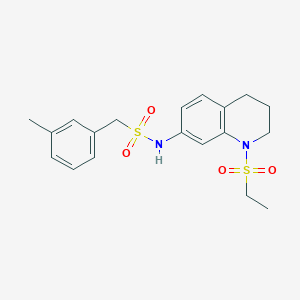
![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)
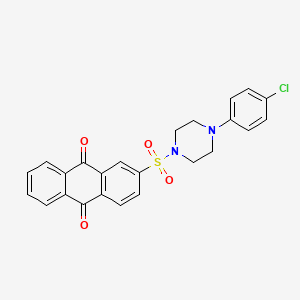
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)
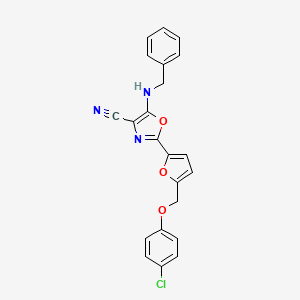

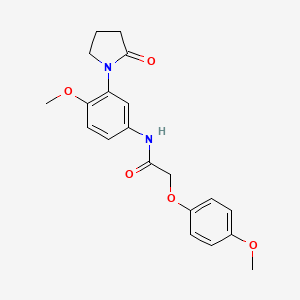
![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)
![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)
